5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
Antiproliferative and Anticancer Activity
- A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, showing promising anticancer activity. The compound exhibited significant antiproliferative effects against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, with IC50 values indicating potent activity (Huang et al., 2020).
- Another study highlighted the synthesis of novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial properties (Hafez et al., 2016).
Anti-inflammatory and Analgesic Activities
- Research on substituted pyrazole derivatives derived from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides showed good anti-inflammatory activities. This study underscores the potential of pyrazole and pyrimidine derivatives in developing anti-inflammatory and analgesic agents, with several compounds exhibiting less toxicity and promising pharmacological profiles (Abdulla et al., 2014).
Antimicrobial Activity
- A study on the synthesis and biological activity of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide revealed that some of the newly synthesized compounds exhibited promising antibacterial activities, indicating the potential for antimicrobial drug development (Patel & Dhameliya, 2010).
Mechanism of Action
Properties
IUPAC Name |
5-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-16-6-5-12(21)8-14(16)18(27)24-25-10-22-17-15(19(25)28)9-23-26(17)13-4-2-3-11(20)7-13/h2-10H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLDRWBHCACPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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